N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride basic properties
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of N-Methyl-1-(5-methylthiophen-2-yl)methanamine Hydrochloride
Introduction
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a substituted thiophene derivative belonging to the class of secondary amines. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous pharmaceuticals and biologically active compounds. Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a valuable scaffold in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the fundamental properties of this compound, from its chemical identity and synthesis to its analytical characterization and potential biological context. As a Senior Application Scientist, my objective is to present this information not merely as a list of facts, but as a practical and logical framework for utilizing this molecule in a research setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. These parameters dictate everything from storage and handling to its behavior in biological systems.
Core Identifiers
The subject of this guide is the hydrochloride salt, which enhances stability and aqueous solubility compared to its free base form.
| Identifier | Value | Source |
| Chemical Name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride | Internal Nomenclature |
| CAS Number | 912569-78-9 | [1] |
| Molecular Formula | C₇H₁₂ClNS | [2] |
| Molecular Weight | 177.70 g/mol | Calculated |
| Free Base CAS | 82230-49-7 | [3] |
| Free Base Formula | C₇H₁₁NS | [3] |
| Free Base MW | 141.23 g/mol | [3] |
Physicochemical Characteristics
While experimental data for this specific molecule is not extensively published, we can infer key properties from its structure and data on analogous compounds. These predictions are critical for designing experiments such as formulation, ADME studies, and chromatographic analysis.
| Property | Predicted Value | Rationale and Scientific Insight |
| pKa | ~9.5 - 10.5 | The secondary amine will be protonated at physiological pH. This value is typical for secondary alkylamines and is crucial for understanding its charge state in buffers and biological media. |
| logP (Octanol/Water) | ~1.5 - 2.0 | This moderate lipophilicity, estimated from its structure, suggests a reasonable balance between aqueous solubility (as the HCl salt) and membrane permeability, a key factor for potential oral bioavailability. |
| Hydrogen Bond Donors | 1 (Ammonium ion) | The protonated amine is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) | The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. |
| Rotatable Bonds | 3 | The flexibility of the molecule is centered around the bonds connecting the thiophene ring to the aminomethyl side chain. |
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
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Condition: Store at 2-8°C, sealed in a dry, inert atmosphere.[3]
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Rationale: The hydrochloride salt is hygroscopic and susceptible to degradation from moisture and atmospheric CO₂. The amine functionality can be sensitive to oxidation. Storing under an inert gas like argon or nitrogen in a tightly sealed container at refrigerated temperatures minimizes these degradation pathways, ensuring long-term purity.
Synthesis and Purification
A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical and efficient approach for this target is a two-step process involving the formation of an imine followed by its reduction (reductive amination).
Synthetic Rationale
Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials. The choice of 5-methylthiophene-2-carboxaldehyde and methylamine as precursors is direct and atom-economical. For the reduction step, sodium triacetoxyborohydride is selected as the reagent of choice. Unlike stronger reducing agents like sodium borohydride, it is milder, tolerant of slightly acidic conditions (which favors imine formation), and does not readily reduce the aldehyde starting material, thereby minimizing side reactions.
Proposed Synthetic Workflow
Caption: Synthetic workflow for N-Methyl-1-(5-methylthiophen-2-yl)methanamine HCl.
Experimental Protocol
This protocol is a self-validating system; successful isolation of the product with the expected yield and analytical profile confirms the efficacy of the methodology.
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Imine Formation:
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To a solution of 5-methylthiophene-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1 eq, typically as a solution in THF or ethanol) at 0°C.
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Add acetic acid (0.1 eq) to catalyze imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde.
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Reduction:
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Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C.
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Allow the reaction to stir at room temperature overnight (12-16 hours).
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Workup and Isolation of Free Base:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.
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Salt Formation and Purification:
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Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in diethyl ether (1.0 M, 1.05 eq) with stirring.
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The hydrochloride salt should precipitate as a solid. If it oils out, scratching the flask or adding a seed crystal can induce crystallization.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
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Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence in the material's identity and quality.
Characterization Workflow
Caption: A multi-technique workflow for analytical characterization.
Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (thiophene ring) and 220 nm.
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Expected Result: A single major peak with an area percentage >95%.
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3.2.2. Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight of the compound.
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Protocol:
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Technique: Electrospray Ionization (ESI) in positive mode.
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Sample Prep: Dilute a small sample in methanol or acetonitrile.
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Analysis: Direct infusion or LC-MS using the HPLC method above.
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Expected Result: An ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 142.2.
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3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To provide definitive structural elucidation by mapping the hydrogen and carbon skeleton.
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Protocol:
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Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) for the free base; DMSO-d₆ for the hydrochloride salt to ensure solubility and observe the N-H proton.
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Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC if necessary for full assignment.
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Expected ¹H NMR Signals (in CDCl₃ for free base):
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~6.8 ppm (d, 1H, thiophene H3)
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~6.6 ppm (d, 1H, thiophene H4)
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~3.8 ppm (s, 2H, -CH₂-N)
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~2.5 ppm (s, 3H, N-CH₃)
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~2.4 ppm (s, 3H, thiophene-CH₃)
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A broad singlet for the N-H proton.
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Biological and Pharmacological Context
While specific biological activity data for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is not widely published, the core chemical scaffold is of significant interest. Thiophene-methanamine derivatives are present in compounds explored for various therapeutic applications, including neuroprotection and as receptor modulators.[2] For instance, related structures have been investigated for their potential to mitigate ricin toxicity in mice.[2] This suggests that the title compound could serve as a valuable starting point or fragment for library synthesis in drug discovery campaigns.
Hypothetical Screening Workflow
For a novel compound like this, a logical first step is to assess its activity across a broad range of biological targets to identify potential areas for further investigation.
Caption: A logical workflow for initial biological screening of a novel compound.
Safety and Handling
Based on data for structurally similar compounds, N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride should be handled as a hazardous substance.[1]
GHS Hazard Information
The following classifications are reported for the closely related (5-Methylthiophen-2-yl)methanamine hydrochloride.[1]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |
Handling Precautions
Given its potential hazards, the following precautions are mandatory:
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Engineering Controls: Always handle this compound inside a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes. Weigh the compound carefully to prevent aerosolization.
Conclusion
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a chemical building block with significant potential, grounded in the proven utility of the thiophene scaffold. This guide has provided a comprehensive technical overview of its core properties, offering researchers a practical framework for its synthesis, characterization, and safe handling. Its moderate lipophilicity and straightforward synthesis make it an attractive candidate for inclusion in medicinal chemistry programs aimed at discovering novel therapeutics. The key to unlocking its potential lies in the rigorous application of the analytical and screening workflows outlined herein.
References
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PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Methanamine, N-methyl-: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available from: [Link]
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PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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